An In-depth Technical Guide to Boc-L-beta-homoproline: Chemical Properties and Applications
An In-depth Technical Guide to Boc-L-beta-homoproline: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-beta-homoproline, a key building block in modern medicinal chemistry and peptide science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
Boc-L-beta-homoproline, systematically known as (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring enhances its stability and utility in peptide synthesis.[1]
Physicochemical Data
The fundamental physicochemical properties of Boc-L-beta-homoproline (CAS Number: 56502-01-3) are summarized in the table below.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 97-101 °C | [3] |
| Optical Rotation | [α]²⁰/D = -36.6° to -40.6° (c=1 in DMF) | [3] |
| CAS Number | 56502-01-3 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for Boc-L-beta-homoproline is not widely available in peer-reviewed literature. However, predicted mass spectrometry data provides expected mass-to-charge ratios for various adducts.
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 230.13869 |
| [M+Na]⁺ | 252.12063 |
| [M-H]⁻ | 228.12413 |
| [M+NH₄]⁺ | 247.16523 |
| [M+K]⁺ | 268.09457 |
Note: This data is predicted and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of Boc-L-beta-homoproline
Caption: A generalized synthetic workflow for Boc-L-beta-homoproline.
Methodology:
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Preparation of the Pyrrolidine Precursor: L-pyroglutamic acid can serve as a chiral starting material. The carboxylic acid is first protected, for instance, as a methyl or ethyl ester. Subsequently, the lactam carbonyl group is reduced to afford the corresponding pyrrolidine derivative.
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Alkylation: The secondary amine of the pyrrolidine ring is then alkylated with a suitable two-carbon synthon, such as ethyl bromoacetate, under basic conditions.
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Boc Protection: The resulting secondary amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup to yield the target compound, Boc-L-beta-homoproline.
Peptide Coupling using Boc-L-beta-homoproline
Boc-L-beta-homoproline is a valuable building block in solid-phase peptide synthesis (SPPS). A general protocol for its incorporation into a growing peptide chain is provided below.
Caption: Standard workflow for incorporating Boc-L-beta-homoproline in SPPS.
Materials:
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Resin-bound peptide with a free N-terminal amine
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Boc-L-beta-homoproline
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Coupling reagent (e.g., HATU, HBTU, DIC)
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Base (e.g., DIPEA, NMM)
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Solvent (e.g., DMF, NMP)
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Deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM)
Procedure:
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Resin Swelling: The resin-bound peptide is swollen in a suitable solvent like DMF for 30-60 minutes.
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Activation: In a separate vessel, Boc-L-beta-homoproline (2-4 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
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Coupling: The activated Boc-L-beta-homoproline solution is added to the swollen resin. The reaction mixture is agitated for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
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Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
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Deprotection: The Boc protecting group is removed from the newly added amino acid by treating the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.
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Washing and Neutralization: The resin is washed with DCM and then neutralized with a base solution (e.g., 10% DIPEA in DMF) to prepare for the next coupling cycle.
Applications in Drug Development
Boc-L-beta-homoproline and its derivatives are of significant interest in pharmaceutical research, particularly in the development of novel therapeutics. Its unique conformational properties can be exploited to design peptidomimetics with enhanced stability and biological activity.
While specific signaling pathways directly modulated by Boc-L-beta-homoproline are not yet extensively documented in the literature, its role as a structural motif in bioactive molecules suggests its potential to influence a variety of biological processes. It is often incorporated into molecules targeting neurological disorders.[4]
The general workflow for utilizing such a building block in a drug discovery program is illustrated below.
Caption: The role of Boc-L-beta-homoproline in a typical drug discovery pipeline.
Conclusion
Boc-L-beta-homoproline is a versatile and valuable building block for medicinal chemists and peptide scientists. Its well-defined structure and the presence of the Boc protecting group facilitate its use in the synthesis of complex organic molecules and peptides. While detailed biological studies on the compound itself are limited, its incorporation into various molecular scaffolds holds promise for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and a practical framework for its application in a research and development setting.
